

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid properties and structure

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Compound of Interest

Compound Name: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

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5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, structure, and potential biological activities of **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid**, with a focus on its inhibitory effects on key signaling pathways.

Chemical Structure and Properties

The chemical structure of **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** is characterized by a dihydrobenzofuran core with a methoxy group substituted at the 5-position of the benzene ring and a carboxylic acid group at the 2-position of the dihydrofuran ring.

Structure:

Proposed synthesis workflow for the target compound.

Step 1: Synthesis of Methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (Representative Protocol)

A mixture of 4-methoxyphenol, methyl 2-chloro-2-formylacetate, and a base such as potassium carbonate in a suitable solvent like acetone would be refluxed. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered, and the solvent evaporated. The crude product would then be purified by column chromatography to yield the methyl ester.

Step 2: Hydrolysis to **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** (Representative Protocol)

The purified methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate would be dissolved in a mixture of methanol and water. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, would be added, and the mixture stirred at room temperature or with gentle heating. After the reaction is complete, the methanol would be removed under reduced pressure. The aqueous solution would then be acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product would be collected by filtration, washed with water, and dried.

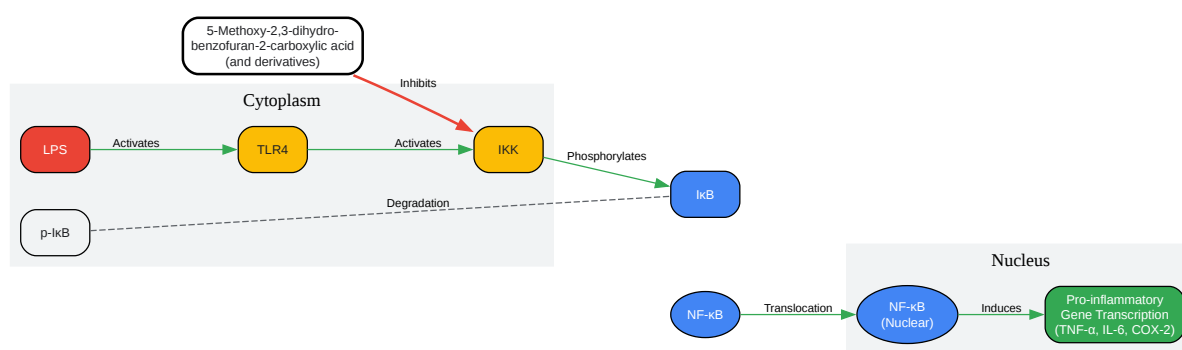
Biological Activity and Signaling Pathways

Derivatives of benzofuran have been reported to possess a wide range of biological activities, with anti-inflammatory effects being a prominent feature. Several studies have indicated that these compounds can exert their effects through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.

Studies on benzofuran derivatives have shown that they can inhibit the activation of the NF- κ B pathway. This inhibition can occur at various points in the cascade, including the prevention of κ B phosphorylation and degradation, thereby blocking the nuclear translocation of NF- κ B.

Inhibitory Effect on the NF- κ B Signaling Pathway:

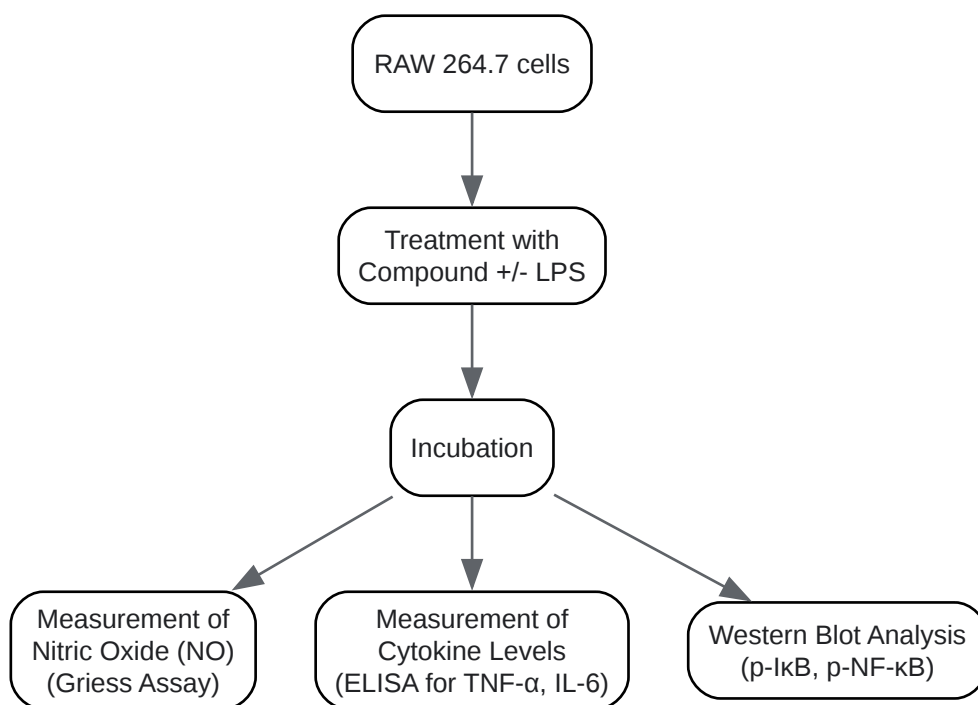


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Inhibition of the NF- κ B signaling pathway by benzofuran derivatives.

Experimental Workflow for Assessing Anti-inflammatory Activity:

The anti-inflammatory potential of compounds like **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** is typically evaluated using in vitro cell-based assays. A common workflow involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to induce an inflammatory response.



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Experimental workflow for evaluating anti-inflammatory activity.

Conclusion

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid represents a molecule of interest within the broader class of biologically active benzofurans. While comprehensive experimental data for this specific compound is sparse, the available information on related structures suggests a promising profile for further investigation, particularly in the context of anti-inflammatory drug discovery. The demonstrated ability of benzofuran derivatives to inhibit the NF-κB signaling pathway provides a strong rationale for the synthesis and biological evaluation of **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** and its analogues. Future research should focus on obtaining detailed experimental characterization of this compound and exploring its efficacy in various models of inflammation.

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